4-[Ethyl(propyl)carbamoyl]benzoic acid
Overview
Description
4-[Ethyl(propyl)carbamoyl]benzoic acid is a chemical compound with the molecular formula C13H17NO3 . It contains a total of 34 bonds, including 17 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, and 6 aromatic bonds . The molecule also includes 1 six-membered ring, 1 aromatic carboxylic acid, 1 aromatic tertiary amide, and 1 hydroxyl group .
Molecular Structure Analysis
The molecular structure of this compound consists of 34 atoms, including 17 Hydrogen atoms, 13 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms . The SMILES string representation of the molecule isCCCN(CC)C(=O)c1ccc(cc1)C(O)=O
.
Scientific Research Applications
1. Food Science and Additive Uses
4-[Ethyl(propyl)carbamoyl]benzoic acid, as a derivative of benzoic acid, is used in food science due to its antibacterial and antifungal properties. It is commonly found as a preservative and flavoring agent in various food products, as well as in cosmetic, hygiene, and pharmaceutical products. The widespread occurrence of benzoic acid and its derivatives, including in the environment and human exposure, has been extensively studied (del Olmo, Calzada, & Nuñez, 2017).
2. Environmental and Wastewater Treatment
In environmental science, carbamoyl benzoic acids have been explored for their potential in wastewater treatment, particularly for removing hazardous heavy metals from metal plating wastewater. Their ability to bind metallic ions such as Pb2+, Cu2+, and Hg2+ under specific conditions highlights their relevance in coagulation-flocculation processes (Martinez-Quiroz et al., 2017).
3. Coordination Chemistry and Material Science
In coordination chemistry, carbamoyl benzoic acids have been utilized in synthesizing rare-earth coordination complexes. These complexes, involving carbamoyl glucose substituted acid-RE coordination, show potential in material science for their stable coordination modes and varied applications (Jiang Tao, 2012).
4. Polymer and Film Development
The modification of polymers with benzoic acid derivatives has been explored for developing novel materials. For instance, the synthesis of pendent carbonate ester groups onto aliphatic polycarbonates using carbamoyl benzoic acids demonstrates potential in creating biodegradable polymers with specific properties (Ben-Shaba & Domb, 2006).
5. Food Packaging Technology
In food packaging technology, the incorporation of benzoic acid derivatives into polyethylene films has been researched. Such films have been evaluated for their antimicrobial properties and suitability for food packaging, showcasing the versatility of benzoic acid derivatives in practical applications (Dobiáš et al., 2000).
6. Analytical Chemistry and Quality Control
Benzoic acid derivatives, including this compound, are used in analytical chemistry for the determination of preservatives in pharmaceuticals. Methods like micellar electrokinetic capillary chromatography have been developed for their quantitative analysis, highlighting their importance in quality control in the pharmaceutical industry (Heo & Lee, 1998).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that benzylic compounds often interact with various enzymes and receptors in the body .
Mode of Action
Benzylic compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure, which may influence its interaction with its targets.
Biochemical Pathways
It’s known that benzylic compounds can participate in suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction can lead to the formation of new compounds, potentially affecting various biochemical pathways.
Result of Action
The compound’s reactions such as free radical bromination, nucleophilic substitution, and oxidation could lead to structural changes that may have various effects at the molecular and cellular level .
Properties
IUPAC Name |
4-[ethyl(propyl)carbamoyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-9-14(4-2)12(15)10-5-7-11(8-6-10)13(16)17/h5-8H,3-4,9H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFNMRFNBZSYTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC)C(=O)C1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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